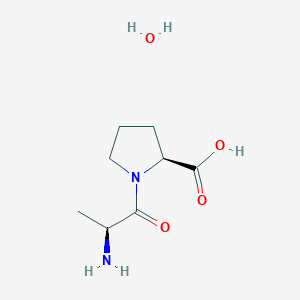

L-Alanyl-L-proline hydrate

Description

Significance of Dipeptide Research in Chemical Biology

Dipeptides, the simplest peptide units, are of paramount importance in the field of chemical biology. They function as the basic building blocks of proteins, and understanding their individual characteristics is crucial for comprehending the complex structures and functions of larger protein molecules. numberanalytics.com The study of dipeptides provides insights into various biological processes, including protein folding, enzyme-substrate interactions, and cell signaling. numberanalytics.comnovapublishers.com

Research into dipeptides like L-Alanyl-L-proline hydrate (B1144303) allows scientists to investigate the fundamental principles of peptide bond formation, conformational preferences, and the influence of amino acid side chains on molecular structure and interactions. numberanalytics.com The stereochemistry of the constituent amino acids, for instance, is a critical factor that dictates the biological activity and interactions of dipeptides. numberanalytics.com The presence of L-amino acids is often essential for recognition by enzymes and receptors in biological systems. numberanalytics.com

Furthermore, dipeptides are instrumental in the development of new therapeutic agents and biomaterials. numberanalytics.commdpi.com Their inherent biocompatibility and biodegradability make them attractive candidates for various applications. mdpi.com By studying simple dipeptides, researchers can gain foundational knowledge applicable to the design of more complex peptide-based drugs and materials with tailored properties. numberanalytics.comfrontiersin.org

L-Alanyl-L-proline Hydrate as a Foundational Model System for Peptide Studies

This compound is frequently employed as a foundational model system in peptide research due to its unique structural features. The presence of the rigid pyrrolidine (B122466) ring from the proline residue imposes significant conformational constraints on the peptide backbone. nih.gov This rigidity simplifies the conformational landscape, making it easier to study the effects of other variables, such as solvent interactions and side-chain modifications. nih.gov

The study of this dipeptide provides a simplified context for understanding the role of proline in protein structure, where it often induces turns and kinks in polypeptide chains. nih.gov The cis-trans isomerization of the peptide bond preceding a proline residue is a critical aspect of protein folding and function, and this compound offers a tractable system to investigate this phenomenon. nih.gov

Moreover, the hydrated form of this dipeptide allows for the investigation of the role of water molecules in peptide structure and stability. Water molecules can form hydrogen bonds with the peptide, influencing its conformation and mediating intermolecular interactions. core.ac.ukox.ac.uk Studies on this compound have provided insights into the fundamental nature of peptide hydration. researchgate.netd-nb.info

Overview of Contemporary Research Paradigms for this compound

Modern research on this compound utilizes a combination of experimental and computational techniques to gain a comprehensive understanding of its properties. These research paradigms allow for detailed analysis at the molecular and electronic levels.

Spectroscopic Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure and intermolecular interactions of this compound. japsonline.comresearchgate.net These techniques provide information about the vibrational modes of the molecule, which are sensitive to its conformation and hydrogen bonding environment. japsonline.com X-ray photoelectron spectroscopy (XPS) has also been used to study the surface chemistry of proline, a constituent of the dipeptide. uwm.edu

Crystallographic Studies: X-ray crystallography is employed to determine the precise three-dimensional structure of this compound in its crystalline state. core.ac.uk These studies reveal detailed information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including the role of water molecules in the crystal packing. core.ac.uk High-resolution X-ray diffraction experiments can also provide insights into the electron density distribution within the molecule. nih.govresearchgate.net

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), are used to complement experimental findings. researchgate.nettandfonline.com Computational models can predict the stable conformations of the dipeptide, calculate its vibrational frequencies, and analyze its electronic properties. researchgate.netnih.gov These theoretical studies provide a deeper understanding of the forces that govern the structure and behavior of this compound. nih.gov

Physicochemical Characterization: Various physicochemical properties of this compound are investigated to understand its behavior in solution. This includes measurements of density, viscosity, and refractive index. d-nb.inforesearchgate.net Dielectric relaxation spectroscopy is another technique used to study the molecular interactions and hydration of L-proline, a component of the dipeptide, in different solvents. tandfonline.com

Interactive Data Table: Physicochemical Properties of L-Alanyl-L-proline

| Property | Value | Source |

| Molecular Formula | C8H14N2O3 | nih.govguidechem.com |

| Molecular Weight | 186.21 g/mol (anhydrous basis) | nih.govsigmaaldrich.com |

| Appearance | White to off-white powder | guidechem.comsigmaaldrich.com |

| CAS Number | 13485-59-1 | nih.govsigmaaldrich.com |

| Purity | ≥97% to ≥98% (TLC) | sigmaaldrich.comscbt.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1 |

InChI Key |

SSUWZOPYGFOQJA-GEMLJDPKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N.O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of L Alanyl L Proline Hydrate

Established Synthetic Routes for L-Alanyl-L-proline

The formation of the peptide bond between L-alanine and L-proline can be achieved through several distinct methodologies, each with its own set of advantages and challenges. These range from classical chemical methods to more modern enzymatic and stereoselective approaches.

Classical Peptide Coupling Techniques

Classical peptide synthesis, performed in solution, is a foundational method for creating dipeptides like L-Alanyl-L-proline. wikipedia.orgnih.gov This multi-step process necessitates the use of protecting groups for the amino and carboxyl moieties that are not involved in the formation of the new peptide bond to prevent unwanted side reactions. wikipedia.orgbrieflands.com

The general strategy involves protecting the amino group of L-alanine and the carboxyl group of L-proline. Common protecting groups for the N-terminus include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), while the C-terminus is often protected as an ester, such as a benzyl (B1604629) or methyl ester. google.comnih.gov The unprotected carboxyl group of the N-protected L-alanine is then activated using a coupling reagent. thermofisher.com This activated species reacts with the free amino group of the C-protected L-proline to form the peptide bond. wikipedia.orgthermofisher.com Finally, the protecting groups are removed in subsequent steps to yield the final dipeptide. google.comnih.gov

A specific example involves the coupling of N-(t-butoxycarbonyl)-L-alanine with the benzyl ester of L-proline in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The resulting protected dipeptide is then subjected to deprotection steps, such as treatment with trifluoroacetic acid to remove the Boc group and subsequent hydrolysis to cleave the benzyl ester, yielding L-Alanyl-L-proline. google.com

| Parameter | Description | Common Reagents/Groups | Reference |

| N-Terminal Protection | Prevents self-polymerization and side reactions at the N-terminus of alanine (B10760859). | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl) | google.comnih.gov |

| C-Terminal Protection | Protects the carboxyl group of proline. | Benzyl ester, Methyl ester | google.comnih.gov |

| Coupling Reagents | Activate the carboxyl group of the N-protected amino acid to facilitate peptide bond formation. | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | google.combrieflands.com |

| Deprotection | Removal of protecting groups to yield the final dipeptide. | Trifluoroacetic acid (for Boc), Piperidine (for Fmoc), Hydrogenolysis (for benzyl esters) | google.comnih.gov |

Stereoselective Preparation Strategies

Maintaining the specific stereochemistry (L-configuration for both amino acids) is critical for the biological activity of resulting compounds. Stereoselective synthesis aims to produce the desired L-Alanyl-L-proline isomer with high purity.

One notable stereoselective method involves the catalytic hydrogenation of an N-(2-iminopropionyl)-L-proline intermediate. This process, conducted in the presence of a metal hydrogenolysis catalyst at a pH below 4, yields L-Alanyl-L-proline with high stereospecificity. google.com This approach is utilized in the synthesis of the ACE inhibitor enalapril, where L-Alanyl-L-proline is coupled with an alkyl ester of 2-oxo-4-phenylbutyrate. google.comacs.org The stereochemistry of the dipeptide is crucial as a third chiral center is generated during this subsequent condensation. google.com

Research has also focused on creating dipeptide mimetics that restrict the conformation of the peptide bond. A regio- and stereoselective synthesis of a cis-alanylproline type (Z)-alkene dipeptide mimetic has been described. acs.org This complex strategy involves an organocopper-mediated anti-SN2' reaction and an intramolecular Suzuki coupling to construct the proline-like ring, ultimately yielding a molecule that mimics the cis conformation of the Ala-Pro peptide bond. acs.org

Functionalization and Derivatization Strategies of L-Alanyl-L-proline Hydrate (B1144303)

Modification of the core L-Alanyl-L-proline structure at its N-terminus, C-terminus, or by conjugation to other molecules is a key strategy for developing new research tools and therapeutic candidates.

N-Terminal and C-Terminal Chemical Modifications

The terminal ends of L-Alanyl-L-proline provide reactive handles for chemical modification. The N-terminal amino group and the C-terminal carboxylic acid can be altered to modulate the peptide's properties. nih.gov

N-Terminal Modification: The free α-amino group of the alanine residue can be readily acylated or alkylated. A reported synthesis describes the reaction of L-Alanyl-L-proline with α-naphthalenesulfonylchloride in a dioxane-water solution with sodium hydroxide (B78521) to produce N-α-naphthalenesulfonyl-L-alanyl-L-proline. prepchem.com Other research has shown that N-terminal proline residues on peptides and proteins are particularly reactive in oxidative coupling reactions with o-aminophenols, suggesting a potential strategy for selective modification. nih.govacs.org Enzymes like N-terminal Xaa-Pro-Lys N-methyltransferase can specifically methylate the N-terminal amino group when it is part of a specific recognition sequence. uniprot.org

C-Terminal Modification: The carboxylic acid of the proline residue can be converted into esters, amides, or β-amino alcohols. nih.gov For example, N-t-butoxycarbonyl-L-alanyl-L-proline can be coupled with ethanesulfonamide, and after deprotection, the resulting L-alanyl-L-proline ethanesulphonamide can be further modified. prepchem.com C-terminal modification can significantly impact peptide conformation and biological activity. nih.gov The synthesis of apelin-13 (B560349) analogues, for instance, involved creating Nα-alkylated dipeptides in solution before incorporating them into the full peptide sequence via solid-phase peptide synthesis (SPPS). acs.org

Synthesis of Conjugates and Hybrid Structures for Research Purposes

Conjugating L-Alanyl-L-proline to other chemical entities creates hybrid structures with novel properties. These conjugates are valuable in various research contexts, from developing peptidomimetics to creating targeted drug delivery systems.

A prominent example is the synthesis of the ACE inhibitor enalapril, which is N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline. google.com This molecule is synthesized by the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-Alanyl-L-proline. acs.org

Other research has explored the creation of conjugates for different purposes. Peptidomimetics have been synthesized by attaching alanine-containing sequences to the N- or C-terminus of 1'-aminoferrocene-1-carboxylic acid (Fca), a bioorganometallic amino acid, and then replacing the alanine units with proline to study conformational preferences. mdpi.com Furthermore, glycosylated peptide analogues, which are important in immunological research, can be synthesized. d-nb.info For example, a complex glycopeptide was synthesized on a solid support, incorporating various amino acids, including alanine and proline, to create a mucin-like glycopeptide mimetic. d-nb.info

Design and Synthesis of Analogues for Conformational and Interaction Probing

The design of these analogues is strategic, focusing on specific molecular features to isolate and understand their contribution to the peptide's properties. A primary approach involves the modification of the proline ring, as its pucker (endo vs. exo) and the steric and electronic nature of its substituents heavily influence the cis/trans equilibrium of the amide bond. nih.gov Another strategy is the alteration of the alanine residue or the peptide bond itself, creating peptidomimetics that reveal the importance of specific hydrogen bonds and steric interactions. mdpi.com

Synthesis of these analogues often employs both solid-phase and solution-phase chemical methods. Solid-phase peptide synthesis (SPPS) offers a streamlined route for creating series of related peptides, while solution-phase synthesis is frequently necessary for complex, multi-step modifications or the incorporation of non-standard amino acids. mdpi.combrieflands.com Advanced synthetic techniques allow for the introduction of functional groups that serve as spectroscopic probes, such as fluorine atoms for ¹⁹F-NMR studies or fluorescent tags, enabling detailed analysis of the analogue's behavior in different environments. nih.govd-nb.info

Probing Conformational Equilibria through Analogue Design

The conformational flexibility of the L-Alanyl-L-proline dipeptide is dominated by the equilibrium between the cis and trans conformations of the alanyl-proline amide bond and the puckering of the pyrrolidine (B122466) ring. Analogues are designed to systematically perturb this equilibrium, allowing for a detailed mapping of the underlying energy landscape. For instance, introducing electron-withdrawing substituents, such as fluorine, onto the proline ring can alter the electronic character of the amide bond, thereby shifting the cis/trans population. thieme-connect.de

Spectroscopic methods are central to analyzing the conformational consequences of these modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, as the chemical shifts of protons and carbons adjacent to the proline residue are highly sensitive to the cis or trans state of the peptide bond. mdpi.com Infrared (IR) spectroscopy provides information on hydrogen bonding patterns, which differ significantly between various folded and extended conformations. mdpi.com

| Analogue Type | Structural Modification | Purpose of Design | Primary Analytical Technique(s) |

| Ring-Substituted Proline Analogues | Introduction of substituents (e.g., hydroxyl, fluoro, methyl) at the C4 position of the proline ring. | To study the influence of steric and stereoelectronic effects on pyrrolidine ring pucker and the cis/trans amide bond equilibrium. nih.gov | NMR Spectroscopy, Circular Dichroism |

| Peptide Bond Isosteres | Replacement of the amide bond with a non-hydrolyzable mimic (e.g., phosphinate). mdpi.com | To investigate the role of the amide bond in stabilizing specific conformations and mediating interactions, independent of enzymatic cleavage. | X-ray Crystallography, NMR Spectroscopy |

| Altered Ring Size Analogues | Replacement of proline with azetidine-2-carboxylic acid (a four-membered ring) or piperidine-2-carboxylic acid (a six-membered ring). thieme-connect.de | To assess the impact of ring strain and altered backbone dihedral angles on local peptide geometry. | Computational Modeling, IR Spectroscopy |

| Isotopically Labeled Analogues | Incorporation of ¹³C or ¹⁵N at specific positions in the alanine or proline residue. | To facilitate detailed NMR studies for precise measurement of coupling constants and relaxation parameters, revealing subtle conformational details. | NMR Spectroscopy |

Investigating Intermolecular Interactions with Functionalized Analogues

Beyond intramolecular folding, the interactions of L-Alanyl-L-proline with its environment, including solvent molecules and biological receptors, are critical to its function. Analogues designed for interaction probing often incorporate reporter groups or have modified side chains to enhance or block specific interactions. For example, conjugating the dipeptide to other molecular scaffolds can be used to explore binding pockets of enzymes or receptors. acs.org Molecular docking studies on such synthesized derivatives help to predict and rationalize binding affinities and intermolecular interaction networks. acs.orgbohrium.com

The synthesis of these derivatives allows for systematic structure-activity relationship (SAR) studies. By altering specific functional groups—for example, by replacing the C-terminal carboxylate with an amide or an alcohol—researchers can dissect the contributions of different parts of the molecule to a specific biological interaction. acs.org

| Analogue | Modification | Research Finding | Reference |

| Ac-Tyr(Me)-Pro-NHMe | N- and C-terminal capping | In inert solvents, this and similar tripeptides preferentially adopt a βII-turn conformation, which is a common structural motif stabilized by an intramolecular hydrogen bond. researchgate.net | researchgate.net |

| Phosphinic Dipeptide Analogue | Replacement of the Ala-Pro peptide bond with a -P(O)(OH)CH₂- moiety. | These transition-state analogues are potent inhibitors of metalloproteases, demonstrating the critical role of the peptide backbone in enzyme recognition and catalysis. mdpi.com | mdpi.com |

| Linezolid-Dipeptide Conjugates | L-Alanyl-L-proline or other dipeptides are conjugated to the antibiotic Linezolid. | Molecular docking predicted that the dipeptide moiety could form additional interactions within the peptidyl transferase center of the ribosome, potentially overcoming resistance mechanisms. bohrium.com | bohrium.com |

| 4-Fluoro-proline containing peptides | Substitution of proline with 4-fluoroproline. | The strong electronegativity of the fluorine atom influences the proline ring pucker (a stereoelectronic effect), which in turn alters the cis/trans population of the preceding peptide bond, providing a sensitive probe for conformational studies. thieme-connect.de | thieme-connect.de |

Through the targeted design and synthesis of such analogues, a comprehensive, high-resolution picture of the structural and interactive properties of L-Alanyl-L-proline hydrate emerges. This knowledge is not only fundamental to understanding the behavior of this specific dipeptide but also provides invaluable insight into the complex world of peptide and protein structure and function.

Advanced Structural Characterization and Spectroscopic Investigations of L Alanyl L Proline Hydrate and Its Assemblies

X-ray Crystallographic Analysis of L-Alanyl-L-proline Hydrate (B1144303) Solid Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. It allows for precise measurement of atomic positions, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

High-Resolution Diffraction Studies for Atomic Coordinates

High-resolution X-ray diffraction studies are essential for obtaining the precise atomic coordinates of a molecule within a crystal lattice. While specific structural data for L-Alanyl-L-proline hydrate is not prominently available, analysis of closely related derivatives, such as tert-Butyloxycarbonyl-L-alanyl-L-proline monohydrate, provides significant insight into the expected structural features.

For the derivative tert-Butyloxycarbonyl-L-alanyl-L-proline monohydrate, crystallographic analysis reveals an orthorhombic crystal system with the space group P2₁2₁2₁. ias.ac.in The peptide bond linking the alanine (B10760859) and proline residues adopts a trans conformation. ias.ac.in The pyrrolidine (B122466) ring of the proline residue is not planar and exhibits a distinct pucker. ias.ac.in Such high-resolution studies are crucial for accurately defining the molecular conformation and the geometry of the peptide backbone and side chains. iucr.orgembopress.org

Table 1: Representative Crystallographic Data for a Hydrated L-Alanyl-L-proline Derivative Data for tert-Butyloxycarbonyl-L-alanyl-L-proline monohydrate ias.ac.in

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 20.751 |

| b (Å) | 13.457 |

| c (Å) | 5.875 |

| Volume (ų) | 1640.49 |

| Z | 4 |

Elucidation of Electron Density Distributions and Topological Properties

Beyond simple atomic positions, high-resolution X-ray diffraction can be used to map the distribution of electron density throughout the molecule and the crystal. This experimental charge density provides a more nuanced view of chemical bonding. nih.govresearchgate.net This is often achieved through a multipole refinement of the diffraction data. nih.gov

The "Atoms in Molecules" (AIM) theory can then be applied to the experimental or theoretical electron density to analyze its topological properties. nih.govresearchgate.net This analysis defines critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages, allowing for a quantitative description of chemical bonds and intermolecular interactions. For instance, in a study on the related tripeptide L-alanyl-L-prolyl-L-alanine hydrate, topological analysis was used to characterize the properties of the peptide bonds and the hydrogen-bonding scheme in detail. nih.govresearchgate.net Such studies allow for a comparison between experimental results and high-level theoretical calculations, validating the models used to describe these biological molecules. jst.go.jp

Detailed Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

In the crystal structure of a hydrated peptide, hydrogen bonds are the primary organizing force, creating a complex three-dimensional network. The water molecules of hydration are not passive occupants of the crystal lattice but play a crucial role in stabilizing the structure by forming hydrogen-bond bridges. researchgate.netcore.ac.uk

In the solid form of this compound, the water molecule is expected to act as both a hydrogen bond donor and acceptor, linking adjacent peptide molecules. Analysis of related structures shows that the water molecule often forms three hydrogen bonds: it accepts a hydrogen from an amine group (N-H···O(water)) and donates its two hydrogens to carbonyl oxygen atoms (O(water)-H···O=C) of neighboring peptide molecules. ias.ac.in This creates a robust, interconnected network that stabilizes the crystal packing. researchgate.net In some cases, water molecules can mediate chain reversals by forming an internal bridge within a single peptide molecule, a feature first observed in a linear peptide in the structure of benzyloxycarbonyl-L-alanyl-D-phenylalanyl-L-proline monohydrate. core.ac.uk

Table 2: Typical Hydrogen Bond Geometries in Hydrated Peptide Crystals ias.ac.in

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (D···A) in Å |

| Peptide N-H | Water Oxygen | Intermolecular Bridge | ~2.8 - 3.0 |

| Water O-H | Peptide C=O | Intermolecular Bridge | ~2.7 - 2.8 |

| Water O-H | Peptide C=O | Intermolecular Bridge | ~2.7 - 2.9 |

Polymorphism and Solvate Structures of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while solvates are crystalline forms that incorporate solvent molecules into the lattice. researchgate.net Hydrates are a specific class of solvates where the solvent is water. Peptides, due to their conformational flexibility and multiple hydrogen-bonding sites, are particularly prone to forming polymorphs and solvates. researchgate.netotago.ac.nz

Different polymorphs or solvates can arise from varying crystallization conditions such as solvent, temperature, or pressure. researchgate.net While specific studies detailing multiple polymorphic or solvate structures of this compound are not documented in the search results, the phenomenon is well-established for amino acids and peptides. For example, proline itself is known to crystallize in different hydrated and solvated forms. nih.gov Each polymorphic or solvated form will have a unique crystal packing and, consequently, distinct physical properties. The study of these forms is critical as the arrangement of molecules in the solid state can influence factors like stability and dissolution behavior. researchgate.netresearchgate.net

Solution-State and Solid-State Spectroscopic Analysis of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the structure and dynamics of molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR

In aqueous solution, NMR spectroscopy provides detailed information about the average conformation and dynamics of L-Alanyl-L-proline. The ¹H and ¹³C NMR spectra reveal characteristic chemical shifts for each atom in the dipeptide.

The proline ring is not rigid in solution but undergoes rapid conformational changes, primarily a "puckering" motion. This is often described as a two-state equilibrium between Cγ-endo (where Cγ is out of the plane on the same side as the carboxyl group) and Cγ-exo conformers. researchgate.net The precise conformation and the population of these states can be determined through the analysis of proton-proton J-coupling constants, which are sensitive to the dihedral angles within the pyrrolidine ring. researchgate.net Furthermore, rotation around the alanyl-proline peptide bond can lead to the presence of cis and trans isomers, which are often distinguishable and quantifiable by NMR. researchgate.net

Table 3: 13C NMR Chemical Shifts for L-Alanyl-L-proline chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| Proline C=O | 174.55 |

| Alanine C=O | 172.93 |

| Proline Cα | 60.19 |

| Alanine Cα | 51.04 |

| Proline Cδ | 46.99 |

| Proline Cβ | 29.56 |

| Proline Cγ | 24.38 |

| Alanine Cβ | 16.79 |

Solid-State NMR (ssNMR)

Solid-state NMR is uniquely suited to probe the structure of materials in their native, solid form, including crystalline, amorphous, and fibrous states. nih.gov For this compound, ssNMR can provide information that is complementary to X-ray diffraction. High-resolution techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), are used to obtain spectra of lower abundance nuclei like ¹³C and ¹⁵N. rsc.org

The chemical shifts in ssNMR are highly sensitive to the local molecular environment, including conformation (backbone dihedral angles φ and ψ) and intermolecular interactions like hydrogen bonding. researchgate.netscilit.com Therefore, ssNMR can be used to confirm the conformation observed in the crystal structure or to characterize samples that may be polymorphic or have regions of disorder. For hydrated samples, ssNMR can distinguish between rigid crystalline domains and more mobile, non-crystalline or amorphous regions, providing insight into the dynamics of both the peptide and the associated water molecules. rsc.orgrsc.org

Conformational Analysis via Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For L-Alanyl-L-proline, the analysis of ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J) provides detailed information about its conformational state.

The conformation of the peptide backbone is defined by a set of torsion angles (φ, ψ, ω). While direct measurement of these angles is not possible in solution NMR, they can be inferred from NMR-active parameters. The ³J(Hα, Hɴ) coupling constant, for instance, is related to the φ angle through the Karplus equation. Similarly, other coupling constants, such as those involving the proline ring protons, provide constraints on the ψ and ω torsion angles and the puckering of the pyrrolidine ring. researchgate.net

In aqueous solutions, L-Alanyl-L-proline exists predominantly in the zwitterionic form, and studies on analogous peptides like L-Alanyl-L-alanine show that a single conformation often prevails. nih.gov The chemical shifts of the α-carbon and β-carbon of the alanine residue are particularly sensitive to the main-chain dihedral angles (φ and ψ). nih.govresearchgate.net The proline ring itself can adopt several puckered conformations, typically described as Cγ-endo or Cγ-exo, which can be distinguished by analyzing the coupling constants between protons on the five-membered ring. researchgate.netresearchgate.net The cis-trans isomerization of the Ala-Pro peptide bond is a key conformational feature. researchgate.net This process is often slow on the NMR timescale, leading to two distinct sets of resonances for the cis and trans isomers. The relative populations of these isomers can be determined from the integration of their respective NMR signals. For simple dipeptides like H-Ala-Pro-OH, the trans form is generally predominant, and the interconversion rate (k(cis → trans)) has been measured at approximately 2.5 × 10⁻³ s⁻¹ at 25°C. researchgate.net

Table 1: Representative NMR Parameters for Conformational Analysis of Proline-Containing Peptides

| Parameter | Nuclei Involved | Structural Information | Typical Values / Observations |

|---|---|---|---|

| ³J(Hα, Hɴ) | ¹H-¹H | Torsion angle φ | Related via Karplus equation. |

| ¹³C Chemical Shifts (δ) | ¹³C | Torsion angles φ, ψ; Hydrogen bonding | Cα and Cβ shifts are sensitive to backbone conformation. researchgate.net |

| Proline Ring J-couplings | ¹H-¹H | Pyrrolidine ring pucker (endo/exo) | Vicinal couplings (e.g., ³J(Hα,Hβ)) vary with pucker. researchgate.net |

| Isomer Ratio | ¹H or ¹³C | Population of cis vs. trans isomers | Determined by integrating distinct signals for each isomer. researchgate.net |

Isotopic Labeling Studies for Structural Elucidation

To overcome challenges like spectral overlap and to gain more precise structural information, isotopic labeling is an invaluable tool. sigmaaldrich.com By selectively replacing atoms such as ¹²C with ¹³C or ¹⁴N with ¹⁵N, specific parts of the this compound molecule can be highlighted in NMR experiments.

Uniform labeling with ¹³C and ¹⁵N allows for the use of powerful multidimensional heteronuclear NMR experiments. sigmaaldrich.com For instance, experiments like the (H)CBCACONPro can identify specific Ala-Pro pairs by correlating the chemical shifts of the amino acid preceding the proline. copernicus.org This approach simplifies complex spectra and facilitates the unambiguous assignment of resonances, which is the first step in any detailed structural analysis. copernicus.org

Furthermore, isotopic labeling enables the measurement of one-bond and multiple-bond heteronuclear coupling constants (e.g., ¹J(N,C), ²J(N,Cα), ³J(N,Cβ)), which are rich in structural information. cas.cz These J-couplings have a defined relationship with the dihedral angles of the peptide backbone and can be used to refine the three-dimensional structure with high precision. nih.gov While extensive isotopic labeling studies specifically on this compound are not widely documented in foundational literature, the methodologies developed for other peptides are directly applicable. sigmaaldrich.comcas.czbeilstein-journals.org For example, a known issue in labeling studies is the metabolic conversion of arginine to proline in some cell lines, which must be accounted for during analysis. nih.gov

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), probes the vibrational modes of a molecule, which are highly sensitive to its structure, conformation, and intermolecular interactions. researchgate.netcas.cz

For peptides, the Amide I band (primarily C=O stretching, 1600-1700 cm⁻¹) is the most sensitive spectral region for determining secondary structure. In this compound, the frequency of the Amide I band can distinguish between different conformations. The tertiary amide bond of proline results in a lower vibrational Amide I frequency compared to the secondary amide bonds found in other amino acids. mit.edu In FTIR spectra of polypeptides, bands between 1620 and 1689 cm⁻¹ can be associated with polyproline II (PPII) helices and β-turns, which are common structural motifs involving proline. nih.gov

Raman spectroscopy provides complementary information. Specific Raman signals can be enhanced using UV Resonance Raman (UVRR) spectroscopy by tuning the excitation wavelength to match the electronic transitions of the peptide bond. nih.gov This technique is particularly useful for identifying the distinct Raman markers for both the trans and cis conformations of the X-Pro peptide bond. nih.gov

Hydrogen bonding plays a critical role in stabilizing the structure of this compound, involving the peptide's functional groups and the water molecule of hydration. d-nb.info Vibrational spectroscopy is exceptionally adept at detecting these interactions. The formation of a hydrogen bond typically causes a red-shift (a shift to lower frequency) and a broadening of the stretching frequency of the donor group (e.g., O-H or N-H).

In the FTIR spectrum, the presence of the water molecule and intermolecular hydrogen bonds within the crystal lattice can be inferred from shifts in the N-H and O-H stretching regions (above 3000 cm⁻¹). Studies on proline have shown that the N···H–O hydrogen bond is particularly strong, leading to a significant redshift of the O–H vibrational frequency to around 3000 cm⁻¹. wisc.edu The analysis of the carboxylate group (COO⁻) vibrations, typically seen as asymmetric and symmetric stretches (around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, in FTIR), also provides insight into its hydration and interaction with other parts of the molecule. ox.ac.ukresearchgate.net SERS studies, where the peptide is adsorbed onto a metal surface, show that L-proline likely adopts a tilted orientation with respect to the surface, with interactions primarily through the carboxylate and amino groups. sid.ir

Table 2: Key Vibrational Bands for this compound Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Structural Information |

|---|---|---|---|

| Amide I (C=O stretch) | 1620 - 1690 | FTIR, Raman | Secondary structure (β-turns, PPII helix), cis/trans isomerism. mit.edunih.gov |

| COO⁻ (asymmetric stretch) | ~1600 | FTIR | Hydration state and interactions of the carboxylate group. researchgate.net |

| CH₂ Bending | ~1450 | FTIR, Raman | Conformation of the proline pyrrolidine ring. researchgate.netsid.ir |

| COO⁻ (symmetric stretch) | ~1400 | FTIR | Hydration state and interactions of the carboxylate group. researchgate.net |

| O-H / N-H Stretch | >3000 | FTIR, Raman | Hydrogen bonding involving the hydrate water and peptide backbone. wisc.edu |

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited by chiral molecules like this compound. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, especially the peptide's secondary structure. cdnsciencepub.comresearchgate.net

The CD spectrum of a peptide is dominated by signals from the peptide bonds in the far-UV region (typically 190-250 nm). For peptides containing proline, the CD spectrum often shows characteristic features that can be interpreted in terms of specific conformations. For example, a strong negative band around 200-205 nm coupled with a weak positive band near 225 nm is often indicative of a polyproline II (PPII) type conformation, which is a common structure for proline-rich sequences in aqueous solution. nih.govresearchgate.net The presence of β-turn structures, which proline residues frequently induce, also gives rise to distinct CD signatures. nih.govuark.edu For instance, a type II β-turn can be identified in solution through CD analysis. nih.gov Changes in the CD spectrum with temperature or solvent can be used to monitor conformational transitions, such as the unfolding of an ordered structure. nih.gov

Advanced Spectroscopic Techniques for Dynamic Properties and Relaxation Phenomena

While the techniques above provide a largely static picture of the molecule's conformation, advanced NMR methods can reveal its dynamic properties. NMR relaxation studies measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are directly related to molecular motion on the pico- to nanosecond timescale. researchgate.net

By measuring ¹³C T₁ and T₂ relaxation times at different magnetic field strengths, it is possible to probe the internal dynamics at specific carbon sites within the this compound molecule. researchgate.net This can reveal the flexibility of the peptide backbone and the motions of the proline ring.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space distances between protons that are less than ~5 Å apart. For L-Alanyl-L-proline, NOESY can help determine the cis or trans state of the peptide bond by identifying characteristic cross-peaks, for instance between the alanine Hα and the proline Hδ (trans) or Hα (cis) protons. copernicus.org These advanced techniques are crucial for building a complete picture that encompasses both the average structure and the conformational fluctuations of the dipeptide in solution.

Theoretical and Computational Investigations of L Alanyl L Proline Hydrate

Quantum Chemical Calculations of L-Alanyl-L-proline Hydrate (B1144303)

Quantum chemical calculations are employed to understand the intrinsic properties of the L-Alanyl-L-proline molecule and its interactions with water molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for L-Alanyl-L-proline hydrate focus on determining properties based on the molecule's electron density. These studies can elucidate the distribution of electrons within the peptide and how this is influenced by the surrounding water molecules.

DFT has been successfully applied to study the constituent amino acids, L-alanine and L-proline, providing insights into their electronic and structural properties. For L-alanine, DFT has been used to calculate the density of states (DOS) and energy band gap, which are crucial for understanding its optoelectronic behavior. researchgate.netijsrst.com Studies on L-proline have used DFT to optimize molecular geometry, compute electronic properties, and understand its hydration behavior. nih.govresearchgate.net When applied to the L-Alanyl-L-proline dipeptide hydrate, DFT can be used to calculate key electronic descriptors. The interaction with water is critical, as hydration can significantly alter the electronic properties compared to the gas phase. For instance, DFT calculations combined with models like the Conductor-like Screening Model (COSMO) can be used to understand the thermodynamics of hydration. nih.gov

Table 1: Representative Electronic Properties of this compound Calculated via DFT (Note: These are illustrative values based on typical DFT results for similar small peptides.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | +2.1 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule, influenced by hydration. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a highly accurate, albeit computationally expensive, way to study molecular systems. These methods are particularly valuable for performing energetic and geometrical optimizations of this compound to identify its most stable structures. researchgate.net

The process involves finding the minimum energy conformation of the dipeptide, both in isolation and when complexed with explicit water molecules. This allows for a detailed characterization of the hydrogen-bonding network between the peptide and water. lnu.edu.ua For the constituent amino acid proline, ab initio computations have been used to characterize the molecular structures of its lowest-energy conformers, accounting for anharmonic vibrational effects. researchgate.net Such calculations can determine the precise bond lengths, bond angles, and dihedral angles of the most stable state of this compound. The inclusion of water molecules is crucial, as solute-water hydrogen bonding significantly influences the peptide's conformational preferences. nih.gov

Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for describing the reactivity and electronic transitions within this compound. The energy difference between the HOMO and LUMO, known as the band gap, provides a measure of the molecule's stability. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide a dynamic picture of its behavior in an aqueous solution, revealing how it folds, flexes, and interacts with its environment over time.

The conformational space of a peptide refers to the full range of three-dimensional shapes it can adopt. Due to the flexibility of the peptide backbone and side chains, L-Alanyl-L-proline can exist in multiple conformations. The proline residue, with its unique cyclic side chain, imposes significant constraints on the backbone's flexibility. MD simulations are used to sample these different conformations by simulating the molecule's trajectory over a period, typically from nanoseconds to microseconds. nih.govnih.gov

By analyzing the simulation trajectory, a conformational landscape or free energy surface can be mapped. This map highlights the most stable, low-energy conformations and the energy barriers between them. For dipeptides like alanine (B10760859) dipeptide, conformations are often characterized by the backbone dihedral angles phi (φ) and psi (ψ). acs.orgresearchgate.net The presence of proline restricts the phi (φ) angle to a narrow range (approximately -60°), significantly influencing the accessible conformational space. Furthermore, the peptide bond preceding a proline residue can isomerize between the trans (ω ≈ 180°) and cis (ω ≈ 0°) states, a process that can be explored using advanced simulation techniques like Gaussian accelerated molecular dynamics. frontiersin.orgnsf.govresearchgate.net

Table 2: Common Conformational States of Dipeptides Sampled in MD Simulations (Based on studies of alanine dipeptide and proline-containing peptides)

| Conformer | Typical Phi (φ) Angle | Typical Psi (ψ) Angle | Description |

| PII | ~ -75° | ~ +145° | Polyproline II helix-like, an extended conformation often favored in water. acs.org |

| β-sheet | ~ -130° | ~ +135° | Extended sheet-like structure. |

| αR-helix | ~ -65° | ~ -40° | Right-handed helical turn. |

| C5 | ~ -150° | ~ +150° | A conformation stabilized by an intramolecular hydrogen bond. |

MD simulations allow for a detailed analysis of the dynamic motions of both the peptide backbone and the side chains of alanine and proline. The flexibility of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of atomic positions over time, which measures the average distance between the atoms of superimposed structures.

Simulation of Solvent Effects and Hydration Dynamics

The conformational landscape of peptides is profoundly influenced by the surrounding solvent, a phenomenon extensively studied in L-Alanyl-L-proline and its analogs through computational simulations. The solvent's role is not merely passive; it actively modulates the balance between a peptide's intramolecular interactions and its intermolecular interactions with solvent molecules. nih.gov Molecular dynamics (MD) and Monte Carlo simulations are primary tools used to probe these effects, revealing how different solvents stabilize distinct conformational states. nih.govrochester.edu

The conformational profile of a dipeptide like L-Alanyl-L-proline changes significantly with the properties of the solvent. nih.gov Simulations of the alanine dipeptide, a common model, in various solvents highlight the populations of four major conformations: the extended C5, the polyproline II (PPII), the right-handed α-helix (αR), and a C7eq conformation involving an intramolecular hydrogen bond. nih.govupc.edu In nonpolar solvents like chloroform, the intramolecularly hydrogen-bonded C7eq conformation is dominant. As the solvent polarity and dielectric constant increase (e.g., in methanol, DMSO, and water), this intramolecular bond is weakened, and more extended, solvated conformations like PPII and αR become more populated. nih.govupc.edu This shift underscores that the stabilization of conformations like αR is due to explicit, favorable interactions with solvent molecules, which compensate for the loss of intramolecular hydrogen bonds. rochester.eduupc.edu

| Solvent | Dielectric Constant (approx.) | Major Conformations Observed | Key Observation |

|---|---|---|---|

| Chloroform | 4.8 | C7eq | Favors intramolecular hydrogen bonds. |

| Methanol | 33.0 | C5, PII, αR | Increased population of extended, solvated forms. |

| Dimethyl Sulfoxide (DMSO) | 47.0 | C5, PII, αR | Solvent disrupts intramolecular H-bond, favoring open conformations. |

| Water | 80.1 | PII, αR, C5 | Strong solvation effects promote PII and αR conformations. |

Theoretical Models for Peptide Conformation and Isomerization

The peptide bond preceding a proline residue is unique among the 20 common amino acids for its relatively small energy difference between the cis and trans conformations. mdpi.com This property allows the Ala-Pro peptide bond to act as a molecular switch. researchgate.net However, the interconversion between these two states is slow due to a high activation energy barrier of approximately 20 kcal/mol, a process that is often a rate-determining step in protein folding. acs.orgnih.gov

Theoretical and experimental studies on L-Alanyl-L-proline have quantified the energetics of this isomerization. The process is sensitive to the local environment. For instance, the isomerization of L-Alanyl-L-proline is accelerated at the surfaces of hydrophobic materials compared to in bulk water. nih.gov This acceleration is attributed to a significant decrease in the enthalpy of activation at the less polar water/hydrophobic interface. researchgate.netnih.gov Quantum mechanics calculations suggest that the lower polarity of interfacial water favors a structural shift toward the cis form, thereby facilitating more rapid isomerization. nih.gov The free energy barriers for this process are primarily enthalpic in origin. nih.gov

| Peptide/System | Environment | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| General X-Pro Peptides | Aqueous Solution | ΔG‡ (Activation Energy) | ~20 | acs.orgnih.gov |

| Ac-Pro-NHMe | Dioxane | ΔH‡ (trans → cis) | 20.9 ± 0.3 | nih.gov |

| Ac-Pro-NHMe | Dioxane | ΔH‡ (cis → trans) | 20.3 ± 0.3 | nih.gov |

| Ubiquitin (Pro38) | Atmospheric Pressure | Activation Energy | 12.7 | nih.gov |

The polyproline II (PPII) helix is a crucial structural motif accessible to polypeptides, including short peptides like L-Alanyl-L-proline. researchgate.net Unlike the α-helix, the PPII helix is a more extended, left-handed structure without any internal hydrogen bonding. wikipedia.org This conformation is defined by backbone dihedral angles (φ, ψ) in the range of approximately -75° and +145°. plos.org The absence of intramolecular hydrogen bonds makes the PPII structure highly dependent on interactions with the solvent for stability, which is why it is the most abundant structure for short alanine-based peptides in water. upc.edunih.gov

| Property | Polyproline I (PPI) | Polyproline II (PPII) |

|---|---|---|

| Handedness | Right-handed | Left-handed |

| Peptide Bond | cis | trans |

| Typical Dihedral Angles (φ, ψ) | (-75°, +160°) | (-75°, +150°) |

| Residues per Turn | ~3.3 | 3.0 |

| Rise per Residue | ~1.9 Å | ~3.1 Å |

| Internal H-Bonding | None | None |

Beta-turns are secondary structures that reverse the direction of the polypeptide chain, typically involving four amino acid residues. Proline is frequently found in β-turns due to its rigid cyclic structure, which facilitates the tight turns required. The Ala-Pro sequence is a component of various turn types. Computational methods, such as those based on Density Functional Theory (DFT), are used to explore the preferences for specific β-turn structures. rsc.org

Hydration Shell Structure and Intermolecular Interactions of L Alanyl L Proline Hydrate in Aqueous Systems

Neutron Diffraction and Empirical Potential Structure Refinement (EPSR) Studies on L-Alanyl-L-proline Hydration

Neutron diffraction, combined with isotopic substitution and Empirical Potential Structure Refinement (EPSR), provides a powerful methodology for determining the three-dimensional structure of disordered materials, such as peptides in solution. nih.govoxfordneutronschool.org This approach has been utilized to investigate the detailed atomic-scale structure of the hydration shell around L-Alanyl-L-proline. nih.govox.ac.uk

Studies on aqueous solutions of L-Alanyl-L-proline have revealed that the presence of the dipeptide significantly perturbs the surrounding water network. nih.gov A key finding is the reduction in the average water-water coordination number upon the addition of the peptide, indicating a disruption of the bulk water structure. Furthermore, analysis of the oxygen-oxygen radial distribution functions and spatial density functions of water points to an electrostrictive effect. This phenomenon, characterized by a denser packing of water molecules, is observed in the second hydration shell around the dipeptide. nih.gov Notably, this effect is absent in solutions containing only the amino acid L-proline, suggesting that the formation of the peptide bond and the combination with alanine (B10760859) are responsible for this long-range ordering of the solvent. nih.gov

The EPSR models, constrained by experimental neutron diffraction data, provide a detailed picture of the solvent organization. These computational models allow for the calculation of various distribution functions that are not directly accessible from the experimental data alone. stfc.ac.uk

Table 1: Key Findings from Neutron Diffraction and EPSR Studies on Dipeptide Hydration

| Observation | Description | Reference |

|---|---|---|

| Decreased Water-Water Coordination | The presence of dipeptides like L-Alanyl-L-proline disrupts the typical hydrogen-bonding network of water, leading to a lower number of immediate water neighbors for a given water molecule. | nih.gov |

| Electrostrictive Effect | An increase in the density of water molecules is observed in the second coordination shell around the dipeptide, suggesting a more ordered arrangement induced by the peptide's electrostatic field. | nih.gov |

| Peptide-Specific Effect | The observed electrostriction is unique to the dipeptide and not seen with L-proline alone, highlighting the importance of the overall molecular structure. | nih.gov |

Dielectric Relaxation Spectroscopy for Hydration Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a technique used to study the rotational dynamics of polar molecules, such as water, in response to an applied electric field. researchgate.netresearchgate.net While direct DRS studies on L-Alanyl-L-proline hydrate (B1144303) are not extensively reported, research on analogous model peptides provides significant insights into the expected hydration dynamics. nih.gov

Investigations on hydrophilic peptides, such as N-acetyl-glycine-methylamide (NAGMA), and amphiphilic peptides, like N-acetyl-leucinemethylamide (NALMA), reveal that the peptide backbone has a dominant influence on the dynamics of the surrounding water molecules. nih.gov These studies typically identify distinct relaxation processes corresponding to different populations of water:

Bulk Water: Water molecules far from the peptide that exhibit fast reorientational dynamics.

Hydration Water: Water molecules in the immediate vicinity of the peptide, whose mobility is significantly retarded.

For model peptides, the mobility of solvating water molecules is slowed by a factor of 6 to 8 compared to bulk water. nih.gov This retardation effect is attributed to the strong hydrogen-bonding interactions between water and the polar amide groups of the peptide backbone. Given the structural similarities, L-Alanyl-L-proline is expected to induce a comparable slowing down of its hydration water. This effect can extend beyond the first hydration layer, indicating a far-reaching spatial perturbation. nih.gov

Table 2: Typical Relaxation Processes in Aqueous Peptide Solutions from DRS and Related Techniques

| Relaxation Process | Approximate Timescale | Description | Reference |

|---|---|---|---|

| Bulk-like Water | Fractions of a picosecond | Fast translational and reorientational dynamics of water molecules unaffected by the solute. | nih.gov |

| Hydration Water | Units of picoseconds | Slower structural dynamics of water molecules in the hydration shell, hydrogen-bonded to the peptide. | nih.gov |

| Solute Rotation | Tens of picoseconds | The overall reorientational motion of the peptide solute in the solution. | nih.gov |

Molecular Interactions of L-Alanyl-L-proline Hydrate with Water Molecules and Solvent Networks

The interaction between L-Alanyl-L-proline and water molecules is multifaceted, involving hydrogen bonds and steric influences that shape the local solvent network. Molecular dynamics (MD) simulations have shown that the hydration of the Ala-Pro dipeptide is highly dependent on its specific conformation, particularly the cis and trans isomers of the peptide bond preceding the proline residue. acs.orgresearchgate.net

The primary sites for hydrogen bonding are the terminal ammonium (B1175870) (NH3+) and carboxylate (CO2−) groups, as well as the carbonyl oxygen of the peptide bond. Neutron diffraction studies on L-proline have shown that its carboxylate oxygen atoms accept fewer than two hydrogen bonds from water, and the amine hydrogens donate less than one. ox.ac.ukresearchgate.net This indicates a structured but not fully saturated hydrogen-bonding environment. For the dipeptide, the proline ring itself exerts a significant steric influence on the hydration shell of the adjacent peptide bond oxygen. mdpi.com

MD simulations reveal distinct hydration patterns for the different conformers. acs.orgresearchgate.net The accessibility of hydrogen bonding sites changes with the peptide's conformation, leading to a reorganization of the surrounding water molecules. This interplay means that the solvent network not only influences the peptide's conformation but is, in turn, structured by it.

Table 3: Hydrogen Bonding Characteristics of Proline-Containing Peptides in Water

| Peptide Group | Interaction Type | Key Observation | Reference |

|---|---|---|---|

| N-terminal (NH3+) | Hydrogen Bond Donor | Forms strong hydrogen bonds with surrounding water molecules. | ox.ac.uk |

| C-terminal (CO2-) | Hydrogen Bond Acceptor | Accepts hydrogen bonds from water, but typically less than two. | ox.ac.ukresearchgate.net |

| Peptide Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydration is influenced by the steric hindrance of the adjacent proline ring. | mdpi.com |

| Proline Ring | Hydrophobic/Steric | Restricts conformational freedom and influences the local water structure. | mdpi.com |

Solute-Solute and Solute-Ion Interactions in Solution (e.g., cooperative ion binding)

In solution, L-Alanyl-L-proline molecules interact not only with the solvent but also with each other and with any present ions. Combined neutron diffraction and EPSR studies have shown that for L-Alanyl-L-proline, solute-solute clustering is primarily driven by charge-based interactions rather than hydrophobic forces. ox.ac.uk The most prevalent interaction is between the positively charged N-terminal ammonium group of one peptide and the negatively charged C-terminal carboxylate group of another. ox.ac.uk This contrasts with the often-assumed dominance of the "hydrophobic effect," where nonpolar groups (like the proline ring) would be expected to aggregate. While hydrophobic clustering does occur, it results in much smaller aggregates compared to those formed via electrostatic interactions. ox.ac.uk

The interaction of proline-containing peptides with ions is also of significant interest. Studies have shown that ions can shift the conformational equilibrium of these peptides, with anions preferentially interacting with and stabilizing the cis conformer. acs.org This interaction is often governed by the Hofmeister series, which ranks ions based on their ability to structure water and interact with solutes. Furthermore, research on L-proline has provided evidence for cooperative binding, where Na+ and Cl− ions bind simultaneously to the carboxylate-oxygen and ammonium-hydrogen atoms, respectively. mdpi.com This suggests that similar cooperative mechanisms could be at play for L-Alanyl-L-proline, influencing its behavior in saline environments.

Table 4: Dominant Intermolecular Interactions for L-Alanyl-L-proline in Solution

| Interaction Type | Description | Relative Prevalence | Reference |

|---|---|---|---|

| Solute-Solute (Charge-Based) | Association between the terminal NH3+ and CO2- groups of different peptide molecules. | High; leads to larger clusters (25-50 peptides). | ox.ac.uk |

| Solute-Solute (Hydrophobic) | Clustering via pyrrolidine (B122466) ring-ring or methyl-ring interactions. | Low; leads to smaller clusters (3-5 peptides). | ox.ac.uk |

| Solute-Ion | Preferential interaction of anions with specific peptide conformers (e.g., the cis form). | Dependent on ion type and concentration. | acs.org |

Influence of Hydration on Conformational Stability and Peptide Dynamics

The hydration shell is not a passive solvent layer; it actively influences the conformational landscape and dynamic behavior of L-Alanyl-L-proline. The unique structure of proline restricts the peptide backbone, and the interconversion between the cis and trans conformations of the Ala-Pro peptide bond is a critical, often rate-limiting, step in the folding of larger proteins. nih.govresearchgate.net

The aqueous environment plays a crucial role in this isomerization. Studies have shown that the interconversion rate is accelerated at water/hydrophobic interfaces. nih.govresearchgate.net This acceleration is attributed to the lower polarity of interfacial water compared to bulk water, which leads to a significant decrease in the activation enthalpy for the isomerization process. This demonstrates a direct link between the structure of the hydration shell and the peptide's dynamics. nih.govresearchgate.net

Furthermore, hydration is known to be a key factor in stabilizing particular secondary structures. For alanine-containing peptides, the aqueous environment preferentially stabilizes the polyproline II (PPII) conformation, a left-handed helical structure that is prevalent in unfolded or disordered proteins. researchgate.netnih.gov This stabilization arises from favorable interactions between the peptide backbone in the PPII state and the surrounding water molecules. The specific conformation of L-Alanyl-L-proline in solution is therefore a dynamic equilibrium of various states, with the population of each state being heavily influenced by its interactions with the hydration shell. acs.orgnih.gov

Table 5: Effect of Hydration Environment on L-Alanyl-L-proline Dynamics

| Dynamic Process | Environment | Observation | Reference |

|---|---|---|---|

| Cis-Trans Isomerization | Bulk Water | Serves as a baseline for the isomerization rate. | nih.govresearchgate.net |

| Water/Hydrophobic Interface | Accelerated isomerization due to lower local water polarity and decreased activation enthalpy. | nih.govresearchgate.net | |

| Conformational Stability | Aqueous Solution | Hydration stabilizes specific conformations, such as the polyproline II (PPII) state. | researchgate.netnih.gov |

Biochemical and Biophysical Research on L Alanyl L Proline Hydrate: Fundamental Mechanisms

Enzymatic Substrate and Inhibitor Studies with L-Alanyl-L-proline Hydrate (B1144303)

L-Alanyl-L-proline, a dipeptide composed of L-alanine and L-proline, serves as a substrate for specific enzymes, playing a role in protein metabolism and cellular signaling. cymitquimica.comnih.gov Its unique structure, featuring a sterically constrained proline residue, influences its interaction with various enzymes. chemicalbook.com

Prolidase (EC 3.4.13.9), also known as X-Pro dipeptidase, is a cytosolic exopeptidase that specifically cleaves the peptide bond in dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. mdpi.comresearchgate.netresearchgate.net This enzymatic action is crucial for the final stages of collagen degradation and the recycling of proline for new protein synthesis. researchgate.netnih.gov

L-Alanyl-L-proline is a recognized substrate for prolidase. mdpi.comnih.gov Studies on human erythrocyte prolidase have demonstrated its ability to hydrolyze this dipeptide. While Glycyl-L-proline is often considered the most specific substrate for prolidase, the enzyme also efficiently cleaves other dipeptides, including L-Alanyl-L-proline. mdpi.comnih.gov The relative cleavage rate of L-Alanyl-L-proline by human erythrocyte prolidase was found to be 53% compared to that of Glycyl-L-proline (100%). nih.gov This substrate specificity is significant in understanding the metabolic consequences of prolidase deficiency, a condition characterized by the accumulation of proline-containing dipeptides in urine. nih.gov

In various model organisms and cell types, including enterocytes, prolidase is abundantly expressed and is involved in the hydrolysis of dietary proline-containing dipeptides. mdpi.com The metabolism of dipeptides like L-Alanyl-L-proline is essential for providing proline, which is not only a building block for proteins like collagen but also acts as a signaling molecule and a mediator in mitochondrial metabolism. mdpi.comnih.govnih.gov

Table 1: Relative Substrate Specificity of Human Erythrocyte Prolidase

| Substrate | Relative Cleavage Rate (%) |

|---|---|

| Glycyl-L-proline | 100 |

| L-Alanyl-L-proline | 53 |

| L-Leucyl-L-proline | 27 |

| L-Prolyl-L-proline | 31 |

Data sourced from biochemical studies on human prolidase. nih.gov

Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a process that can be a rate-limiting step in protein folding. guidetopharmacology.orgimrpress.com The rigid cyclic structure of proline restricts the peptide backbone, allowing for both cis and trans conformations of the X-Pro peptide bond, with the trans form generally being more stable. guidetopharmacology.orgscielo.org.ar

L-Alanyl-L-proline serves as a model substrate for studying the activity of PPIases, such as cyclophilin A. sigmaaldrich.com The crystal structure of cyclophilin A complexed with the substrate L-Alanyl-L-proline has been determined, providing insights into the mechanism of catalysis. sigmaaldrich.com The enzyme facilitates the rotation around the peptide bond, accelerating the interconversion between the cis and trans isomers. guidetopharmacology.orgnih.gov This catalytic activity is crucial for the proper folding and function of many proteins involved in cellular processes like signaling, cytoskeletal rearrangement, and transcription. ucsf.edu

Studies have shown that environmental factors, such as the polarity of the solvent, can influence the cis-trans isomerization equilibrium of L-Alanyl-L-proline. nih.gov For instance, the isomerization is accelerated at hydrophobic interfaces, which is attributed to a decrease in the polarity of the interfacial water compared to bulk water. nih.gov

The enzymatic hydrolysis of L-Alanyl-L-proline by prolidase involves a metalloprotease mechanism. mdpi.comresearchgate.net Prolidase is dependent on divalent cations for its catalytic activity. mdpi.com The catalytic process involves the coordination of the dipeptide substrate to the metal ions in the active site, which facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. researchgate.net This leads to the cleavage of the peptide bond and the release of L-alanine and L-proline. researchgate.net

The catalysis of cis-trans isomerization of the alanyl-proline peptide bond by PPIases does not involve the breaking of covalent bonds but rather the stabilization of the transition state for rotation around the peptide bond. imrpress.com The enzyme's active site provides a specific environment that lowers the energy barrier for this rotation. nih.gov Some proposed mechanisms suggest that the enzyme may achieve this by creating a desolvated environment or by providing specific hydrogen bonding interactions that favor the twisted transition state of the peptide bond. imrpress.com

Interactions with Other Biomolecular Systems

The transport of small peptides like L-Alanyl-L-proline across biological membranes is a critical process for nutrient absorption. In vitro models, such as Caco-2 cell monolayers, are widely used to study intestinal peptide transport. genecards.orgaston.ac.ukmedchemexpress.com These cells form a polarized epithelial layer that mimics the human intestinal barrier. nih.govmdpi.com

L-Alanyl-L-proline is transported across the apical membrane of intestinal epithelial cells by peptide transporters. genecards.orgaston.ac.uk The transport of the L,L-stereoisomer of alanylproline has been shown to occur via the di-/tripeptide transport system (DTS). aston.ac.uk This transport is often coupled with a proton gradient, making it an active transport process. genecards.orgnih.gov Studies using Caco-2 cells have shown that the uptake of dipeptides is time- and temperature-dependent and can be inhibited by other dipeptides, indicating a carrier-mediated mechanism. genecards.org

The permeability of L-Alanyl-L-proline across Caco-2 cell monolayers is a key parameter in assessing its potential for oral absorption. While specific permeability coefficient (Papp) values for L-Alanyl-L-proline are not consistently reported across all studies, research on related dipeptides and peptidomimetics provides insights into the structural features that influence transport. aston.ac.uknih.gov For instance, hydrophobicity and the stereochemistry of the amino acid residues can affect the affinity of the peptide for the transporter. aston.ac.uk

Table 2: Factors Influencing Dipeptide Transport Across Caco-2 Cell Monolayers

| Factor | Observation | Reference |

|---|---|---|

| Stereochemistry | The L,L stereochemistry is the preferred conformation for transport. | aston.ac.uk |

| pH | Transport is often pH-dependent due to proton-coupled mechanisms. | aston.ac.uknih.gov |

| Competition | Uptake can be inhibited by other di- and tripeptides. | genecards.orgaston.ac.uk |

The proline residue in L-Alanyl-L-proline plays a significant role in molecular recognition and protein-peptide binding. ucsf.edunih.gov Proline-rich sequences in proteins often serve as recognition motifs for various protein domains, such as SH3, WW, and EVH1 domains. ucsf.edu These interactions are fundamental to the assembly and regulation of intracellular signaling complexes. ucsf.edu

The binding of proline-containing peptides often involves the insertion of the peptide into a hydrophobic pocket on the surface of the protein. ucsf.edu The rigid structure of the proline ring constrains the peptide backbone, often favoring a polyproline type II (PPII) helix conformation, which presents a specific surface for recognition. ucsf.edu

Oligopeptide Role in Structural Biology and Conformational Control

Oligopeptides, short chains of amino acids typically comprising 2 to 20 residues, are pivotal in various biological processes, including cell signaling, immune responses, and metabolic regulation. genscript.com Their compact size allows for specialized functions that larger proteins cannot perform. genscript.com The dipeptide L-Alanyl-L-proline, composed of L-alanine and L-proline, serves as a significant model for studying the conformational properties of peptides due to the unique structural constraints imposed by the proline residue. cymitquimica.comchemicalbook.com

The proline ring's distinctive cyclic structure restricts the peptide backbone's flexibility, influencing the cis-trans isomerization of the peptide bond preceding it. researchgate.netmdpi.com This isomerization is a rate-determining step in protein folding and can act as a molecular switch in biochemical pathways. researchgate.net In L-Alanyl-L-proline, the presence of the proline residue makes it a useful tool for investigating how environmental factors, such as solvent and interfaces, affect peptide conformation. researchgate.net Studies have shown that the interconversion between the cis and trans forms of the Ala-Pro peptide bond is accelerated at hydrophobic interfaces, a phenomenon attributed to a decrease in the activation enthalpy. researchgate.net

Furthermore, proline-rich regions in proteins often adopt a specific helical structure known as a polyproline II (PPII) helix. This conformation is crucial for protein-protein interactions and the structural integrity of many proteins. ox.ac.uk The study of simple oligopeptides like L-Alanyl-L-proline provides fundamental insights into how these larger, more complex structures are formed and stabilized. acs.orgresearchgate.net The sequence and type of amino acids in an oligopeptide determine its function and properties, and computational models are often used to predict their structures and interactions. genscript.comchinesechemsoc.org

Role as a Biochemical Building Block and Signaling Moiety in Model Systems

L-Alanyl-L-proline is a dipeptide, a fundamental building block in the synthesis of proteins and larger peptides. cymitquimica.comontosight.ai The formation of peptide bonds is a core process in protein synthesis, and the unique structure of proline introduces specific challenges and regulatory points in this pathway. embopress.org Proline's cyclic structure can slow down the rate of peptide bond formation by the ribosome compared to other amino acids. embopress.org This inhibitory effect is more pronounced when consecutive proline residues are being added to a growing peptide chain, sometimes leading to ribosome stalling. embopress.org

The study of simple dipeptides like L-Alanyl-L-proline helps in dissecting the complex process of peptide elongation. chemicalbook.com It allows for the investigation of factors influencing the efficiency and fidelity of the translational machinery. frontiersin.org For instance, the metabolism of dipeptides can be studied to understand cellular uptake mechanisms and their subsequent use in building larger protein structures. chemicalbook.com

L-Alanyl-L-proline has been identified as a metabolite in various non-human organisms, highlighting its role in diverse cellular pathways. nih.gov

Trypanosoma brucei , the parasite responsible for African trypanosomiasis, undergoes significant metabolic shifts throughout its life cycle. frontiersin.org In the tsetse fly vector, the parasite relies heavily on proline as a primary energy source. nih.govresearchgate.net The catabolism of proline in T. brucei leads to the production of alanine (B10760859) as a major byproduct. frontiersin.orgresearchgate.netimrpress.com This metabolic link between proline and alanine is crucial for the parasite's survival and proliferation in the insect host. nih.gov Studies have shown that nutrient availability, particularly the presence or absence of glucose, regulates the expression of amino acid transporters, including those for proline and alanine. nih.govresearchgate.net The parasite's ability to switch its energy metabolism between glucose and proline is a key adaptation for its survival in different host environments. researchgate.netresearchgate.net

In the bacterium Aeromonas veronii , a gram-negative organism found in aquatic environments, L-Alanyl-L-proline is also a known metabolite. nih.govscholaris.ca While the specific functions of this dipeptide in A. veronii are less characterized than in Trypanosoma, the bacterium is known for its ability to metabolize a wide range of carbon sources, including various amino acids and their derivatives. scholaris.caresearchgate.net This metabolic versatility likely contributes to its ability to thrive in diverse ecological niches. scholaris.ca

In plants , proline metabolism is integral to development and stress responses. d-nb.infonih.gov Proline accumulates to high levels in response to environmental stresses like drought and high salinity, where it functions as a compatible solute. d-nb.infonih.gov The synthesis of proline is associated with rapidly dividing tissues and plays a role in processes like floral transition and embryo development. d-nb.infonih.gov While the direct role of the dipeptide L-Alanyl-L-proline is less documented, the interplay between alanine and proline metabolism is evident. For instance, N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP) has been identified in the sap of maple trees, suggesting a role for alanyl-proline derivatives in plant physiology. acs.org

Organisms employ small organic molecules called osmoprotectants, or compatible solutes, to survive under osmotic stress. wikipedia.org These molecules, which include amino acids, sugars, and betaines, accumulate in the cytoplasm to balance the external osmotic pressure without interfering with cellular functions. wikipedia.orgnih.gov Proline is a well-known and widely distributed osmoprotectant in bacteria and plants. mlsu.ac.inias.ac.in

At the molecular level, osmoprotectants like proline are thought to function by stabilizing the native structure of proteins and membranes. wikipedia.orgmdpi.com They are preferentially excluded from the hydration layer surrounding proteins, which thermodynamically favors the compact, folded state of the protein. wikipedia.org This "preferential exclusion" model helps to counteract the denaturing effects of high salt concentrations or dehydration. wikipedia.org

The accumulation of proline and other amino acids like alanine helps to lower the cell's water potential, allowing it to retain water under hyperosmotic conditions. frontiersin.org In addition to osmotic adjustment, proline can also act as a molecular chaperone, protecting protein integrity, and as a scavenger of reactive oxygen species (ROS) that are often generated during stress conditions. mlsu.ac.infrontiersin.org The study of simple molecules like L-proline and related dipeptides provides insights into the fundamental physicochemical principles underlying their protective effects. ox.ac.ukmdpi.com For example, neutron diffraction studies on L-proline in aqueous solutions have revealed details about its hydration shell, showing how it interacts with surrounding water molecules, which is key to its function as an osmoprotectant. ox.ac.uk

Emerging Research Areas and Advanced Applications of L Alanyl L Proline Hydrate Non Therapeutic